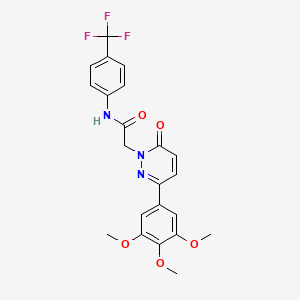
1-(4-Chlorobenzoyl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobenzoyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a 4-chlorobenzoyl group attached to a piperazine ring, which is further substituted with a methyl group
Applications De Recherche Scientifique
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Medicine: It has shown promise as a lead compound in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and as a building block for agrochemicals.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
A related compound, 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-n-[(1s)-1-(hydroxymethyl)propyl]acetamide, targets prostaglandin g/h synthase 1 . This enzyme plays a crucial role in the production of prostaglandins, which are lipid compounds with diverse hormone-like effects, such as inflammation and pain.
Mode of Action
Indomethacin, a chemically similar compound, is known to inhibit prostaglandin synthesis . This inhibition occurs because the compound prevents the enzyme cyclooxygenase (COX) from converting arachidonic acid to prostaglandin H2, the first step in prostaglandin synthesis. This could potentially be a similar mode of action for 1-(4-Chlorobenzoyl)-4-methylpiperazine.
Biochemical Pathways
The related compound 4-chlorobenzoate:coa ligase is involved in the metabolism of 4-chlorobenzoate . This enzyme catalyzes the formation of 4-chlorobenzoyl CoA and AMP from 4-chlorobenzoate, ATP, and CoA, indicating that this compound might influence similar biochemical pathways.
Result of Action
The inhibition of prostaglandin synthesis by similar compounds can result in anti-inflammatory and analgesic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzoyl)-4-methylpiperazine typically involves the acylation of 4-methylpiperazine with 4-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorobenzoyl)-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The piperazine ring can undergo oxidation to form N-oxides, while reduction reactions can lead to the formation of secondary amines.
Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction processes.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis involves the use of sodium hydroxide.
Major Products Formed
Substitution: Products include azides, nitriles, and thioureas.
Oxidation: N-oxides of the piperazine ring.
Reduction: Secondary amines.
Hydrolysis: 4-chlorobenzoic acid and 4-methylpiperazine.
Comparaison Avec Des Composés Similaires
1-(4-Chlorobenzoyl)-4-methylpiperazine can be compared with other piperazine derivatives, such as:
1-(4-Methylbenzoyl)-4-methylpiperazine: Similar structure but with a methyl group instead of a chlorine atom on the benzoyl ring.
1-(4-Fluorobenzoyl)-4-methylpiperazine: Contains a fluorine atom instead of chlorine.
1-(4-Bromobenzoyl)-4-methylpiperazine: Features a bromine atom in place of chlorine.
Uniqueness
The presence of the 4-chlorobenzoyl group in this compound imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions and distinct biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
(4-chlorophenyl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIAPKMXCFQOTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49645317 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide](/img/structure/B2944121.png)
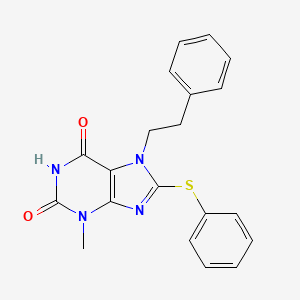
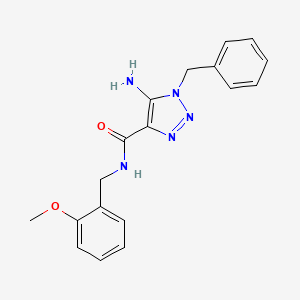
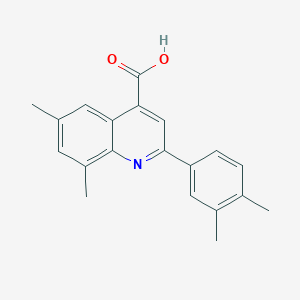
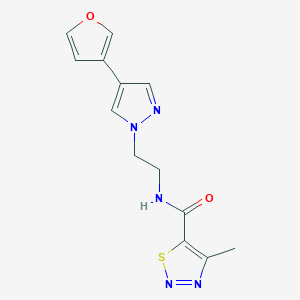
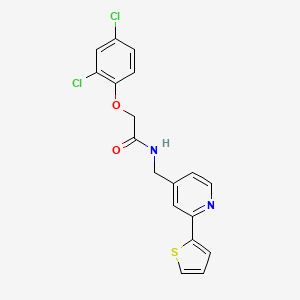
![5-Fluoro-4-methyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B2944132.png)
![3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-5-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2944133.png)
![3-[(4-Chlorophenyl)methylsulfonyl]-4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2944134.png)

![2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2944138.png)
